
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate, also known as ethyl 2-methyl-3-(2-pyridinyl)-2-propenoate or EMP, is a chemical compound that belongs to the pyridine family. It is a yellowish oil that is soluble in organic solvents and is commonly used in scientific research. This compound has been widely studied due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate is not fully understood. However, it is believed to exert its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Biochemical and Physiological Effects:
Ethyl 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. In addition, it has been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. Furthermore, it has been reported to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate in lab experiments is its availability and ease of synthesis. In addition, it has been shown to exhibit various biological activities, making it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate. One of the potential applications is in the development of new antimicrobial agents, as it has been shown to exhibit potent activity against various microorganisms. Another potential application is in the development of new anticancer agents, as it has been shown to possess antitumor activity. Furthermore, it may also be used as a starting material for the synthesis of new bioactive compounds with potential therapeutic applications.
合成法
The synthesis of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate can be achieved through several methods. One of the most common methods is the Knoevenagel condensation reaction, which involves the reaction of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate acetoacetate and 2-pyridinecarboxaldehyde in the presence of a base catalyst. Another method involves the reaction of Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate cyanoacetate with 2-pyridinecarboxaldehyde in the presence of a base catalyst.
科学的研究の応用
Ethyl 2-mEthyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate-3-(pyridin-2-yl)prop-2-enoate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. In addition, it has been used as a starting material for the synthesis of various bioactive compounds, such as pyridine-2,6-dicarboxylic acid derivatives and pyridine-2-carboxamide derivatives.
特性
IUPAC Name |
ethyl (E)-2-methyl-3-pyridin-2-ylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOWSMMMIWBRDY-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=CC=N1)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-3-(2-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2853210.png)
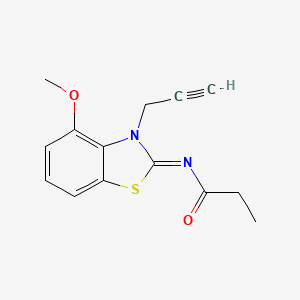
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] (E)-3-(5-bromo-2-fluorophenyl)prop-2-enoate](/img/structure/B2853214.png)
![(E)-2-[5-(4-methoxybenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2853216.png)
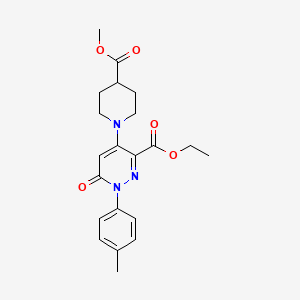

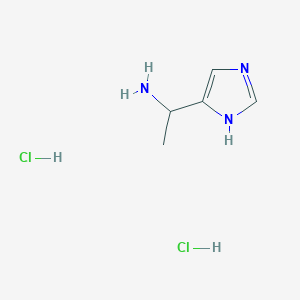

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2853221.png)
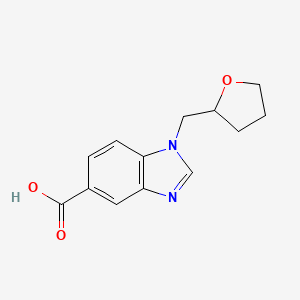
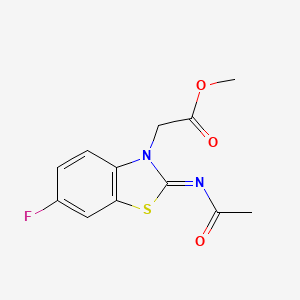
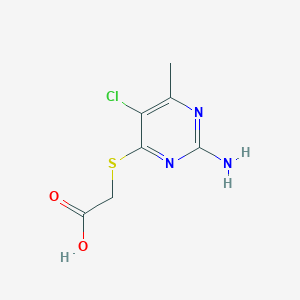
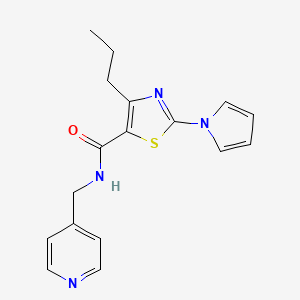
![(1R,5S,6R)-6-Amino-2-oxabicyclo[3.2.0]heptan-3-one;hydrochloride](/img/structure/B2853230.png)